Deacetoxycephalothin Deacetoxycephalothin Deacetoxycephalothin is a biochemical.
Brand Name: Vulcanchem
CAS No.: 34691-02-6
VCID: VC0525247
InChI: InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1
SMILES: CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Molecular Formula: C14H14N2O4S2
Molecular Weight: 338.4 g/mol

Deacetoxycephalothin

CAS No.: 34691-02-6

Cat. No.: VC0525247

Molecular Formula: C14H14N2O4S2

Molecular Weight: 338.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Deacetoxycephalothin - 34691-02-6

Specification

CAS No. 34691-02-6
Molecular Formula C14H14N2O4S2
Molecular Weight 338.4 g/mol
IUPAC Name (6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1
Standard InChI Key KCCXIEAFHKKZLW-ZWNOBZJWSA-N
Isomeric SMILES CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Deacetoxycephalothin (C₁₄H₁₂N₂O₄S₂; CAS 10590-10-0) is chemically designated as (5aR,6R)-6-[[(Thiophen-2-yl)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] thiazine-1,7(4H)-dione . Structurally, it is characterized by a β-lactam ring fused to a dihydrothiazine ring, with a thiophene-acetyl side chain at position 7 and a lactone moiety at position 3 (Figure 1) . The absence of an acetyl group at the 3′-position distinguishes it from cephalothin, altering its reactivity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight336.39 g/mol
Molecular FormulaC₁₄H₁₂N₂O₄S₂
CAS Registry10590-10-0
SolubilityLow aqueous solubility

Biosynthesis and Enzymatic Pathways

Deacetoxycephalothin is closely linked to the activity of deacetoxycephalosporin C synthase (DAOCS), a non-heme iron(II)/2-oxoglutarate-dependent oxygenase . DAOCS catalyzes the oxidative expansion of penicillin N’s five-membered thiazolidine ring into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC) . In Acremonium chrysogenum, DAOCS exhibits bifunctionality, performing both ring expansion and subsequent hydroxylation, whereas bacterial systems segregate these steps . The enzymatic mechanism involves Fe(II)-mediated oxygen activation, culminating in substrate epoxidation and ring expansion .

Critical Reaction Steps:

  • Substrate Binding: Penicillin N coordinates with Fe(II) at the DAOCS active site .

  • Oxygen Activation: 2-Oxoglutarate decarboxylation generates a reactive Fe(IV)=O intermediate .

  • Ring Expansion: Epoxidation of the thiazolidine ring followed by rearrangement forms the dihydrothiazine core .

Pharmacokinetics and Metabolism

Key Findings from Clinical Studies:

  • Renal Impairment: Uremic patients exhibit a prolonged cephalothin half-life (221 minutes) and sustained deacetylcephalothin levels (>72 hours) .

  • Tissue Penetration: Deacetylcephalothin demonstrates reduced cerebrospinal fluid (CSF) penetration compared to cephalothin, limiting its efficacy in meningitis .

  • Excretion: >90% of cephalothin is excreted unchanged in urine under normal renal function, whereas <10% is eliminated in severe renal insufficiency .

Pharmacological Activity and Clinical Significance

As a deacetylated metabolite, deacetoxycephalothin retains minimal antibacterial activity compared to cephalothin. Its primary clinical relevance lies in its role as an impurity in cephalothin formulations and a biomarker for drug monitoring in renal impairment .

Antimicrobial Spectrum:

  • Gram-Positive Bacteria: Reduced activity against Staphylococcus aureus (MIC₉₀ = 16 µg/mL vs. 2 µg/mL for cephalothin) .

  • Gram-Negative Bacteria: Inactive against Escherichia coli and Klebsiella pneumoniae due to poor binding to penicillin-binding proteins .

Toxicological Considerations:

  • Nephrotoxicity: Co-administration with aminoglycosides exacerbates renal tubular necrosis in preclinical models .

  • Immunogenicity: The thiophene side chain may provoke hypersensitivity reactions, though incidence is lower than with cephalothin .

ImpurityAcceptable Limit (%)Method
Deacetoxycephalothin≤0.5HPLC-UV
Deacetylcephalothin≤1.0LC-MS

Synthesis and Industrial Applications

The industrial synthesis of deacetoxycephalothin involves semisynthetic modification of cephalothin:

  • Deacetylation: Cephalothin is treated with esterases or alkaline hydrolysis to remove the 3-acetoxymethyl group .

  • Lactonization: Acid-catalyzed cyclization forms the lactone derivative, isolated via crystallization .

Process Optimization:

  • Catalysts: Tetrabutylammonium bromide enhances reaction efficiency during deacetylation (yield = 82%) .

  • Purification: Reverse-phase chromatography achieves >99% purity for pharmaceutical standards .

Future Directions and Research Gaps

Despite advances in enzymatic synthesis, challenges persist in optimizing DAOCS for industrial-scale cephalosporin production. Protein engineering efforts aim to improve DAOCS’s substrate specificity toward penicillin G, which is more cost-effective than penicillin N . Additionally, the role of deacetoxycephalothin in antibiotic resistance mechanisms warrants further investigation, particularly in biofilm-associated infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator